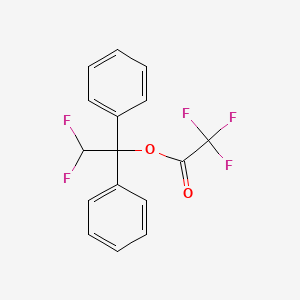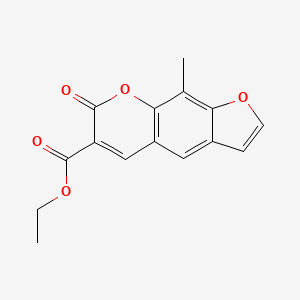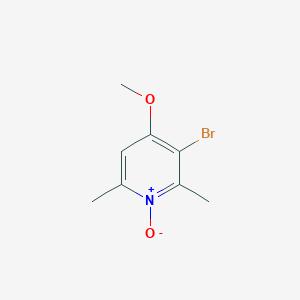
3-Bromo-4-methoxy-2,6-dimethyl-1-oxo-1lambda~5~-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of a bromine atom, a methoxy group, and two methyl groups attached to the pyridine ring, along with an N-oxide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide typically involves the bromination of 4-methoxy-2,6-dimethylpyridine followed by oxidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The oxidation step can be carried out using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the N-oxide functional group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The N-oxide group can be reduced to the corresponding pyridine, and the methoxy group can be oxidized to a carbonyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar solvents like ethanol or DMF.
Oxidation and Reduction: Hydrogenation catalysts for reduction (e.g., palladium on carbon) and oxidizing agents like potassium permanganate for oxidation.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Substitution Reactions: Products include 4-methoxy-2,6-dimethylpyridine derivatives with various substituents replacing the bromine atom.
Oxidation and Reduction: Products include 4-methoxy-2,6-dimethylpyridine and 4-formyl-2,6-dimethylpyridine.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2,6-dimethylpyridine: Lacks the methoxy and N-oxide groups, resulting in different reactivity and applications.
4-Methoxy-2,6-dimethylpyridine:
2,6-Dimethylpyridine N-oxide: Lacks the bromine and methoxy groups, leading to distinct properties and applications.
Uniqueness
3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of the bromine atom allows for further functionalization, while the methoxy and N-oxide groups influence its electronic properties and interactions with other molecules.
Eigenschaften
CAS-Nummer |
54754-79-9 |
|---|---|
Molekularformel |
C8H10BrNO2 |
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
3-bromo-4-methoxy-2,6-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10BrNO2/c1-5-4-7(12-3)8(9)6(2)10(5)11/h4H,1-3H3 |
InChI-Schlüssel |
BCUSMAPAYQSDMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=[N+]1[O-])C)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)


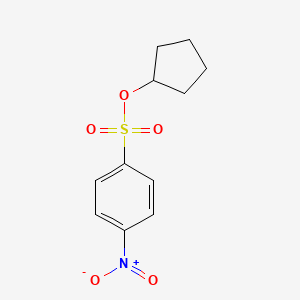


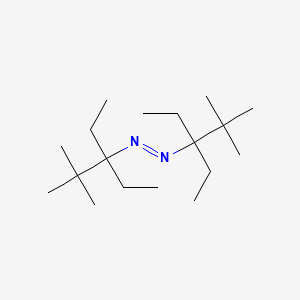
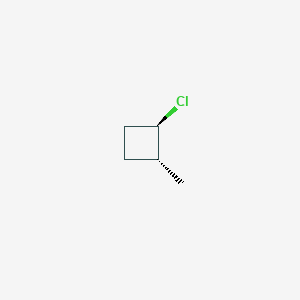

![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)
